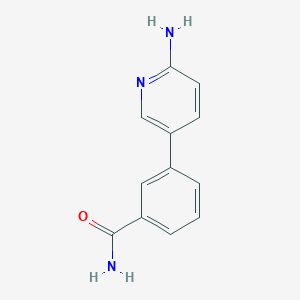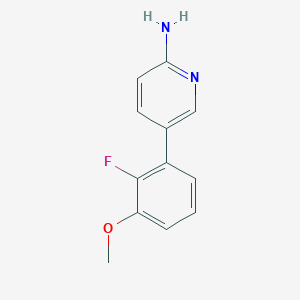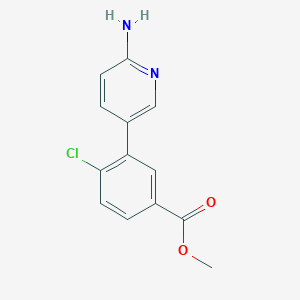![molecular formula C13H11F3N2O B6330079 5-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-2-amine CAS No. 1314985-79-9](/img/structure/B6330079.png)
5-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-2-amine is an organic compound that features a pyridine ring substituted with a methoxy group and a trifluoromethyl group on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-2-amine typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
-
Step 1: Preparation of Boronic Acid Intermediate
- React 4-methoxy-3-(trifluoromethyl)phenylboronic acid with 2-bromopyridine in the presence of a palladium catalyst.
- Reaction conditions: Use a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
-
Step 2: Coupling Reaction
- Perform the Suzuki–Miyaura coupling reaction to form the desired product.
- Reaction conditions: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimizations for cost, yield, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Use nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
5-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-2-amine has several scientific research applications:
Pharmaceuticals: It is used as a building block for the synthesis of drug candidates with potential therapeutic effects.
Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.
Materials Science: It is used in the development of advanced materials with unique properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-2-amine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-(trifluoromethyl)aniline: Similar structure but lacks the pyridine ring.
5-(Trifluoromethyl)pyridin-2-amine: Similar structure but lacks the methoxy group.
Uniqueness
5-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-2-amine is unique due to the combination of the methoxy group, trifluoromethyl group, and pyridine ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
5-[4-methoxy-3-(trifluoromethyl)phenyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c1-19-11-4-2-8(6-10(11)13(14,15)16)9-3-5-12(17)18-7-9/h2-7H,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWCLINZENUTIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(C=C2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[3-(Methylsulfanyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6330041.png)


![5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B6330078.png)





